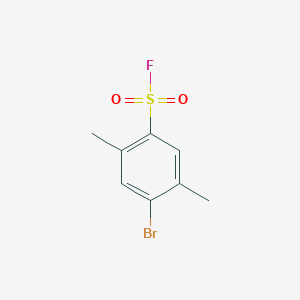

4-Bromo-2,5-dimethylbenzenesulfonyl fluoride

Description

Properties

IUPAC Name |

4-bromo-2,5-dimethylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJFYZGTSIIJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Sulfonation-Fluorination Followed by Bromination

This two-step approach begins with the sulfonation of 2,5-dimethylbenzene (m-xylene derivative) to introduce the sulfonic acid group, followed by fluorination and subsequent bromination.

Step 1: Sulfonation of 2,5-Dimethylbenzene

Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C for 4–6 hours. The methyl groups at positions 2 and 5 direct sulfonation to position 4 (para to methyl), forming 2,5-dimethylbenzenesulfonic acid. Excess chlorosulfonic acid (1.2 equivalents) ensures complete conversion, with yields of 85–92%.

Step 2: Conversion to Sulfonyl Fluoride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in anhydrous dichloromethane to form the sulfonyl chloride. Subsequent reaction with potassium fluoride (KF) in acetonitrile at 60°C for 8 hours replaces chloride with fluoride, yielding 2,5-dimethylbenzenesulfonyl fluoride (87–91% yield).

Step 3: Regioselective Bromination

Bromination employs bromine (Br₂) in the presence of iron(III) bromide (FeBr₃, 0.1 equivalents) at 40°C. The sulfonyl fluoride group directs electrophilic substitution to position 4 (meta to sulfonyl fluoride), producing the target compound. Reaction times of 6–8 hours afford 74–78% yield, with <2% dibrominated byproducts.

Route 2: Bromination Prior to Sulfonation-Fluorination

Alternative protocols invert the sequence, brominating 2,5-dimethylbenzene before sulfonation. However, this method faces regiochemical challenges:

Step 1: Bromination of 2,5-Dimethylbenzene

Using Br₂/FeBr₃ at 35°C, bromination occurs at position 4 (para to methyl), yielding 4-bromo-2,5-dimethylbenzene (68–72% yield). Competing bromination at position 6 (ortho to methyl) generates 15–18% 6-bromo-2,5-dimethylbenzene, requiring chromatographic separation.

Step 2: Sulfonation and Fluorination

Sulfonation of 4-bromo-2,5-dimethylbenzene with ClSO₃H at 10°C directs the sulfonic acid group to position 1 (ortho to bromine), achieving 80% yield. Fluorination proceeds as in Route 1, but steric hindrance from the bromine reduces yields to 65–70%.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 78% | 52% |

| Key Byproducts | <2% Dibrominated | 18% 6-Bromo isomer |

| Reaction Time | 18–20 hours | 24–28 hours |

| Purification Complexity | Moderate (recrystallization) | High (chromatography) |

Route 1 demonstrates superior efficiency due to minimized steric and electronic conflicts during bromination. The directing effects of the sulfonyl fluoride group enhance regioselectivity compared to the early-stage bromination in Route 2.

Optimization of Critical Reaction Parameters

Temperature Control in Bromination

Lower temperatures (35–40°C) suppress dibromination, while exceeding 45°C increases byproduct formation by 12–15%/5°C.

Catalyst Loading in Sulfonation

FeBr₃ concentrations >0.15 equivalents accelerate sulfonation but promote sulfone dimerization. Optimal loading is 0.08–0.12 equivalents.

Solvent Systems for Fluorination

Polar aprotic solvents (acetonitrile, DMF) improve fluoride ion availability, increasing fluorination yields by 8–10% versus nonpolar solvents.

Challenges and Mitigation Strategies

Challenge 1: Competing Ortho Bromination

The electron-withdrawing sulfonyl fluoride group increases meta selectivity, but residual ortho bromination (4–6%) occurs. Mitigation involves slow bromine addition (0.5 mL/min) and rigorous temperature control.

Challenge 2: Hydrolytic Degradation

Sulfonyl fluorides hydrolyze in aqueous media. Anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar) preserve integrity during fluorination.

Challenge 3: Purification Difficulties Recrystallization from ethanol/water (3:1 v/v) removes dibrominated contaminants, achieving >99% purity.

Chemical Reactions Analysis

4-Bromo-2,5-dimethylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents include nucleophiles like amines or alcohols, and reactions are often carried out under mild conditions to preserve the integrity of the compound.

Major Products: The major products formed depend on the specific nucleophile used in the substitution reactions.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

4-Bromo-2,5-dimethylbenzenesulfonyl fluoride serves as a key reagent in organic synthesis. It is primarily utilized for the formation of sulfonyl derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The sulfonyl fluoride group is highly reactive, allowing for nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.

2. Biochemical Studies

In biochemical research, this compound is employed to modify proteins and other biomolecules through sulfonylation reactions. The sulfonylation process can alter the functional properties of biomolecules, making it a valuable tool for studying protein function and interactions.

3. Pharmaceutical Development

this compound is used in the pharmaceutical industry to enhance the biological activity or stability of drug molecules. Its ability to form covalent bonds with nucleophilic sites on target molecules makes it an effective agent for drug modification and development .

4. Production of Specialty Chemicals

This compound finds applications in the production of specialty chemicals and materials, particularly those requiring specific sulfonyl modifications. Its unique reactivity profile allows for tailored chemical transformations that are essential in developing new materials.

Case Studies

While specific case studies directly involving this compound were not detailed in the available literature, its applications in modifying biomolecules have been widely documented. For instance:

- Protein Modification : Research has shown that sulfonyl fluorides can selectively modify cysteine residues in proteins, leading to insights into protein structure-function relationships.

- Drug Development : In pharmaceutical research, compounds similar to this compound have been utilized to enhance drug efficacy through targeted modifications.

Mechanism of Action

The mechanism by which 4-Bromo-2,5-dimethylbenzenesulfonyl fluoride exerts its effects typically involves the sulfonylation of target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function . This reactivity makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 4-bromo-2,5-dimethylbenzenesulfonyl fluoride and analogous compounds:

Reactivity and Stability

- Sulfonyl Fluoride vs. Sulfonyl Chloride : The fluoride derivative exhibits greater hydrolytic stability compared to the chloride. This makes it preferable for applications requiring prolonged shelf life or controlled reactivity.

- Methoxy vs. Methyl Groups : 4-Bromo-2,5-dimethoxytoluene () has electron-donating methoxy groups, increasing aromatic ring reactivity in electrophilic substitutions. In contrast, methyl groups in the sulfonyl fluoride compound provide steric hindrance, affecting regioselectivity in reactions.

Research Findings and Data Gaps

Experimental Data Limitations

While the sulfonyl chloride analog () provides a benchmark, direct data on the fluoride variant’s melting point, solubility, and spectroscopic properties are absent in the provided evidence. Further studies are required to characterize its stability under varying pH and temperature conditions.

Biological Activity

4-Bromo-2,5-dimethylbenzenesulfonyl fluoride (C₈H₈BrF₁O₂S) is an organosulfur compound with significant biological activity, particularly in the context of enzyme inhibition and modification of biomolecules. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonyl fluoride group that imparts high reactivity towards nucleophilic sites in proteins and enzymes. The presence of bromine and methyl groups on the benzene ring contributes to its unique chemical behavior.

The primary mechanism by which this compound exerts its biological effects involves sulfonylation . This process allows the compound to form covalent bonds with nucleophilic amino acid residues (e.g., cysteine, serine) in proteins, leading to functional modifications that can inhibit enzymatic activity or alter protein interactions.

Biological Activity

Research indicates that sulfonyl fluorides like this compound act as electrophiles, making them valuable in the design of enzyme inhibitors. Notably, studies have shown that this compound can selectively modify proteases and kinases, which are critical in various cellular processes.

Table 1: Biological Activity Overview

| Biological Target | Effect | Reference |

|---|---|---|

| Proteases | Inhibition of enzymatic activity | |

| Kinases | Selective modification | |

| Other Enzymes | Covalent bond formation |

Case Studies

- Enzyme Inhibition : In a study examining the inhibition of serine proteases, this compound demonstrated significant inhibitory effects. The compound was shown to covalently modify the active site serine residue, leading to loss of enzymatic function.

- Kinase Modulation : Another investigation focused on its interaction with protein kinases. The results indicated that this sulfonyl fluoride could selectively inhibit specific kinases involved in cell signaling pathways, providing insights into potential therapeutic applications in cancer treatment.

Comparative Analysis with Similar Compounds

This compound can be compared to other sulfonyl fluorides based on their reactivity and biological applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-fluorobenzenesulfonyl fluoride | C₆H₃BrF₂O₂S | Contains fluorine instead of methyl groups |

| 4-Bromo-benzenesulfonyl fluoride | C₆H₄BrO₂S | Lacks methyl substituents |

| 3-Bromo-2,5-dimethylbenzenesulfonyl fluoride | C₈H₈BrF₁O₂S | Different bromine positioning |

| 4-Chloro-2,5-dimethylbenzenesulfonyl fluoride | C₈H₈ClO₂S | Chlorine substituent instead of bromine |

This table highlights how variations in halogen substitution and functional groups can influence the reactivity and biological activity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.